molecular formula C21H15N3O3 B2516990 N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034577-42-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2516990
CAS RN: 2034577-42-7
M. Wt: 357.369
InChI Key: XYFHSKNHHOXEAQ-UHFFFAOYSA-N
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Description

The compound "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene with potential applications in pharmaceuticals and materials science. Chromene derivatives are known for their diverse biological activities and functional properties. The presence of the carboxamide group and the bipyridine moiety in the compound suggests potential for interaction with biological targets and possibly for forming cocrystals with other pharmaceutical agents .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach is the multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) via Knoevenagel-Michael reaction . Another method involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . These methods highlight the versatility in synthesizing chromene derivatives, which could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

Chromene derivatives exhibit various molecular conformations, which can be influenced by substituents on the chromene ring. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in a specific space group with an anti-rotamer conformation about the C-N bond, and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring . These structural details are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Chromene derivatives can participate in a range of chemical reactions. The presence of the carboxamide group can lead to the formation of hydrogen bonds, as seen in the novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture . This suggests that "this compound" could also form specific molecular architectures through hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For example, the solvatochromic properties of 4H-chromene-3-carboxamide derivatives were studied, showing changes in color with solvents of varying polarity . Additionally, the antibacterial and antioxidant activities of these compounds were investigated, with some derivatives showing promising results . These properties are indicative of the potential applications of "this compound" in pharmaceuticals and as functional materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling this compound to prevent exposure .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include studies on its synthesis, structure, reactivity, and potential uses .

properties

IUPAC Name

2-oxo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20(17-12-15-4-1-2-6-18(15)27-21(17)26)24-13-16-5-3-9-23-19(16)14-7-10-22-11-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHSKNHHOXEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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